mGlu5 Binding Affinity: Direct C–C Biaryl vs. Ether-Linked Analog (Compound 10)
In a radioligand displacement assay using [3H]3-methoxy-5-(pyridin-2-ylethynyl)pyridine on rat cortical membranes, CAS 605647-39-0 exhibits a Ki of 69 nM for mGlu5, which is approximately 10-fold weaker than the ether-linked analog 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine (compound 10, Ki = 5.9 nM reported in the same assay format) [1][2]. This affinity differential is consistent with the SAR trend that replacement of the flexible ether linker with a rigid biaryl linkage reduces binding pocket complementarity.
| Evidence Dimension | mGlu5 receptor radioligand binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 69 nM |
| Comparator Or Baseline | 2-(2-[3-(Pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine (Compound 10): Ki = 5.9 nM (reported in Huang et al., 2004) |
| Quantified Difference | Target compound is approximately 11.7-fold less potent in binding affinity |
| Conditions | [3H]3-methoxy-5-(pyridin-2-ylethynyl)pyridine displacement, rat cortical mGlu5 membranes |
Why This Matters
Researchers requiring a moderate-affinity mGlu5 ligand (Ki ~70 nM) for occupancy or probe studies should select CAS 605647-39-0 over the ultra-high-affinity ether analog to avoid potential issues with slow dissociation kinetics or complete target saturation at low concentrations.
- [1] BindingDB Entry BDBM50155012. Ki: 69 nM for mGlu5. View Source
- [2] Huang D, Poon SF, Chapman DF, et al. Bioorg Med Chem Lett. 2004;14(22):5473-5476. Compound 10 Ki = 5.9 nM. View Source
